REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[CH3:6][C:7]1[C:15]([N+:16]([O-:18])=[O:17])=[CH:14][C:10]([C:11](O)=O)=[CH:9][C:8]=1[N+:19]([O-:21])=[O:20].S(N)([NH2:25])(=O)=O.O>S1(CCCC1)(=O)=O>[CH3:6][C:7]1[C:15]([N+:16]([O-:18])=[O:17])=[CH:14][C:10]([C:11]#[N:25])=[CH:9][C:8]=1[N+:19]([O-:21])=[O:20]
|
Name
|
|
Quantity
|
27.2 kg
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
20.7 kg
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C(=O)O)C=C1[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
19.9 kg
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(N)N
|
Name
|
|
Quantity
|
118 kg
|
Type
|
solvent
|
Smiles
|
S1(=O)(=O)CCCC1
|
Name
|
|
Quantity
|
104 L
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to ambient temperature
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled to about 5° C.
|
Type
|
CUSTOM
|
Details
|
to crystallize the product
|
Type
|
WAIT
|
Details
|
After aging at least 1.5 hours
|
Type
|
CUSTOM
|
Details
|
the product is isolated via centrifugation
|
Type
|
WASH
|
Details
|
washed with water (142 L)
|
Type
|
CUSTOM
|
Details
|
The product is then removed from the centrifuge
|
Type
|
CUSTOM
|
Details
|
dried in a convection tray dryer at about 60° C.
|
Type
|
CUSTOM
|
Details
|
until drying
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C#N)C=C1[N+](=O)[O-])[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.3 kg | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |